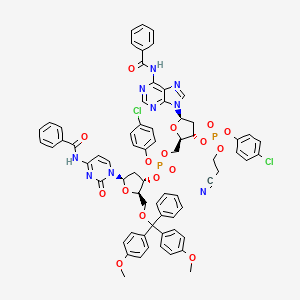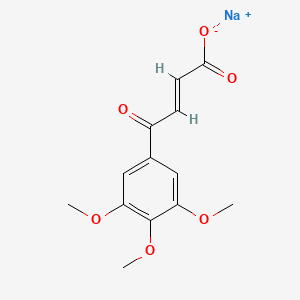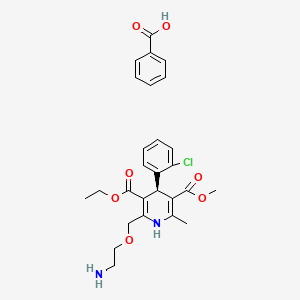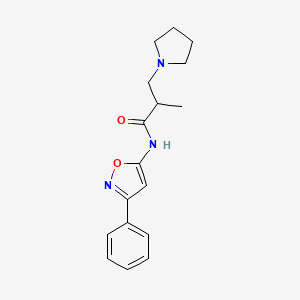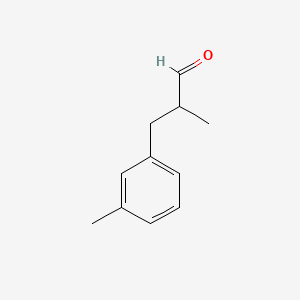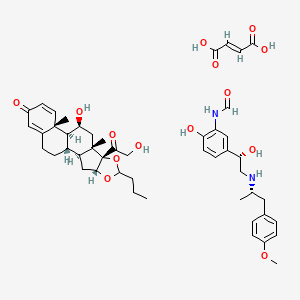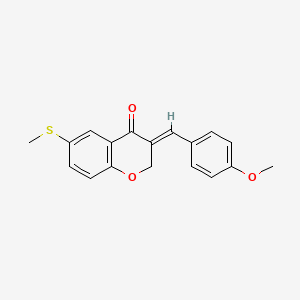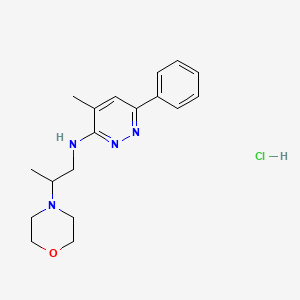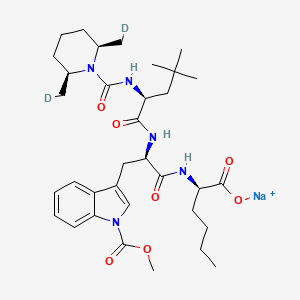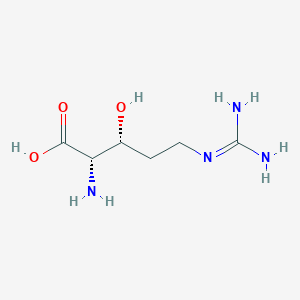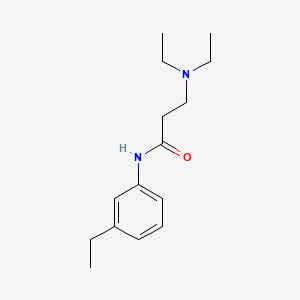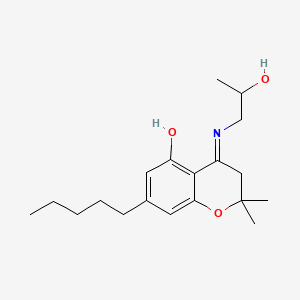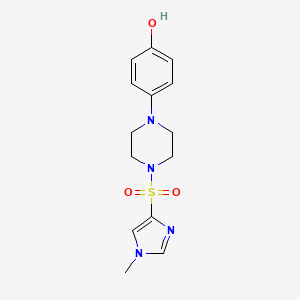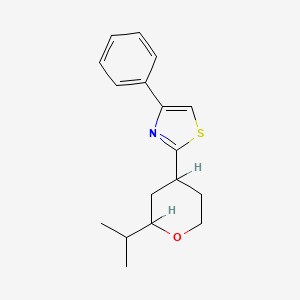
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is a complex organic compound that features a tetrahydropyran ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole typically involves the condensation of 2-isopropyl-4-(3-methylbutyl)tetrahydropyran-4-yl]ethylamine with aromatic aldehydes, followed by reduction . The reaction conditions often include the use of acetyl chloride, succinic anhydride, and phthalic anhydride to produce the corresponding acetamides, succinimide, and phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, succinic anhydride, and phthalic anhydride . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include acetamides, succinimide, and phthalimide .
Scientific Research Applications
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)-1-morpholinoethan-1-one
- [2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile
Uniqueness
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
84125-35-9 |
|---|---|
Molecular Formula |
C17H21NOS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-phenyl-2-(2-propan-2-yloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H21NOS/c1-12(2)16-10-14(8-9-19-16)17-18-15(11-20-17)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |
InChI Key |
YHRWMLAOIDLCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


